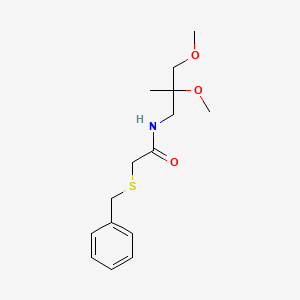

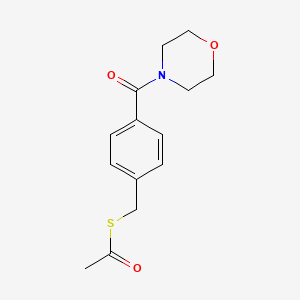

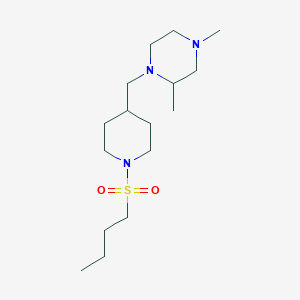

1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is one of the chemical reactions related to piperidines .Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Studies

X-ray, NMR, and DFT Studies : The crystal structure of complexes involving piperazine derivatives, such as 1,4-dimethylpiperazine, has been extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies provide insights into the conformation, hydrogen bonding, and intermolecular interactions of piperazine derivatives, which are crucial for understanding their reactivity and potential applications in scientific research (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Analytical Method Development

HPLC with Fluorescence Detection : Piperazine derivatives have been the subject of analytical method development, such as the determination of oxytocin receptor antagonists in human plasma. The methodologies involve liquid-liquid extraction followed by pre-column chemical derivatization and HPLC with fluorescence detection, highlighting the compound's relevance in pharmacokinetic and drug monitoring studies (Kline, Kusma, & Matuszewski, 1999).

Enzyme Interaction Studies

Cytochrome P450 and Oxidative Metabolism : Research has delved into the metabolism of piperazine derivatives, identifying the specific cytochrome P450 enzymes involved in their oxidative metabolism. This information is crucial for predicting drug interactions, understanding pharmacokinetics, and designing compounds with favorable metabolic profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Synthesis and Chemical Reactions

Bohlmann-Rahtz Heteroannulation Reactions : The synthesis of complex molecules like dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions showcases the utility of piperazine derivatives in constructing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[(1-butylsulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3O2S/c1-4-5-12-22(20,21)19-8-6-16(7-9-19)14-18-11-10-17(3)13-15(18)2/h15-16H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWUNYRIDXKWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

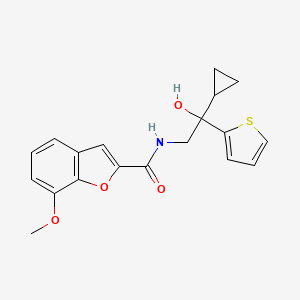

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2880781.png)

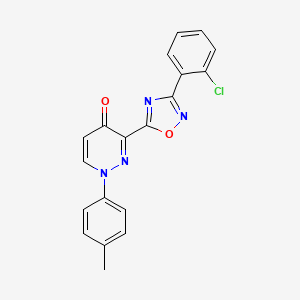

![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)

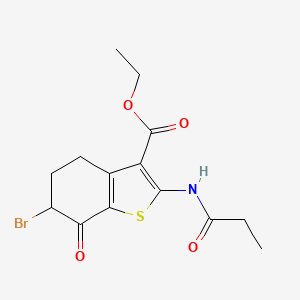

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)